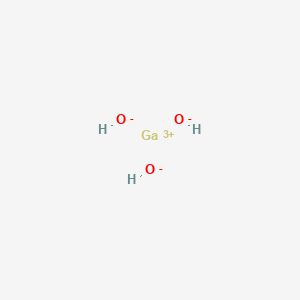
Aluminum, compd. with manganese (3:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aluminum, compd. with manganese (3:1) is a useful research compound. Its molecular formula is Al3Mn and its molecular weight is 135.88266 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum, compd. with manganese (3:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, compd. with manganese (3:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “Aluminum, compd. with manganese (3:1)” is the formation of intermetallic phases . These phases contain a different crystallographic structure than either aluminum or manganese by itself .
Mode of Action
The compound interacts with its targets by combining aluminum and manganese to form these intermetallic phases . This results in increased metallic bonding within the intermetallic phase of AlMn, which enhances its strength and chemical resistance .
Biochemical Pathways
The compound affects the biochemical pathways related to cellular antioxidant defense mechanisms . Both aluminum and manganese carry out their metabolic activities via blood flow and tissue oxygenation .
Pharmacokinetics
The pharmacokinetic properties of “Aluminum, compdIt’s known that the compound forms various intermediate phases , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a stronger and chemically resistant material . Each percent of manganese increases the strength of the compound by about 42 MPa.
Action Environment
The action of “Aluminum, compd. with manganese (3:1)” can be influenced by environmental factors such as temperature . For instance, different isothermal sections have been reported in the temperature range of 1100-620 °C, depicting new ternary phases . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Properties
InChI |
InChI=1S/3Al.Mn |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTUTSCEYJYKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065291 |
Source


|
| Record name | Aluminum, compd. with manganese (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.88266 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12253-13-3 |
Source


|
| Record name | Aluminum, compd. with manganese (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)







